molecular formula C19H18N6O5S3 B193786 Cefditoren CAS No. 104145-95-1

Cefditoren

Número de catálogo: B193786
Número CAS: 104145-95-1
Peso molecular: 506.6 g/mol
Clave InChI: KMIPKYQIOVAHOP-YLGJWRNMSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Aplicaciones Científicas De Investigación

Pharmacokinetics and Pharmacodynamics

Cefditoren exhibits favorable pharmacokinetic and pharmacodynamic properties, which are crucial for its effectiveness in treating infections.

Key Pharmacokinetic Properties:

  • Absorption: this compound is well-absorbed orally, with peak plasma concentrations occurring approximately 1 to 2 hours post-administration.
  • Distribution: It has a volume of distribution that allows adequate penetration into tissues.
  • Half-life: The elimination half-life is approximately 2 hours, necessitating multiple daily doses for sustained efficacy.

Pharmacodynamic Activity:
this compound demonstrates strong in vitro activity against common pathogens such as Streptococcus pneumoniae and Haemophilus influenzae. Studies have shown that this compound's minimum inhibitory concentration (MIC) values are lower than those of other oral cephalosporins, indicating superior antibacterial potency .

Clinical Efficacy

This compound has been evaluated in various clinical settings, particularly for community-acquired respiratory tract infections and uncomplicated urinary tract infections.

Respiratory Tract Infections

This compound has been extensively studied for its role in treating community-acquired pneumonia (CAP) and acute exacerbations of chronic bronchitis (AECB).

  • Clinical Trials: Seven prospective studies involving over 4,000 patients demonstrated this compound's efficacy in resolving symptoms and eradicating pathogens. The overall clinical success rates were comparable to standard treatments .
  • Microbiological Response: In per-pathogen analyses, this compound showed significant microbiological response rates against resistant strains of S. pneumoniae and H. influenzae, making it a valuable option in the face of rising antibiotic resistance .

Urinary Tract Infections

This compound has also been evaluated for uncomplicated cystitis:

  • Safety and Efficacy: A study comparing 3-day versus 7-day treatment regimens found no significant differences in clinical outcomes or microbiological eradication rates, supporting its use as a safe and effective treatment option .

Safety Profile

The safety profile of this compound is generally favorable, with gastrointestinal adverse events being the most commonly reported side effects. In clinical trials, the incidence of adverse events was comparable to other antibiotics, with no severe safety concerns raised during its use .

Case Studies

Several case studies highlight the practical applications of this compound in clinical settings:

  • Case Study on Efficacy Against Resistant Strains:
    A patient with a severe respiratory infection caused by a penicillin-resistant strain was treated with this compound. The treatment resulted in rapid symptom resolution and microbiological clearance within a week, illustrating this compound's effectiveness against challenging pathogens .
  • Adverse Reaction Case:
    A case reported acute generalized exanthematous pustulosis linked to this compound administration during COVID-19 treatment. This highlights the need for careful monitoring when prescribing this compound, especially in patients with complex medical histories .

Mecanismo De Acción

Cefditoren ejerce sus efectos bactericidas inhibiendo la síntesis de la pared celular bacteriana. Se une a las proteínas de unión a la penicilina (PBP), que son esenciales para el último paso de transpeptidación de la síntesis de peptidoglicano en las paredes celulares bacterianas. Esta inhibición conduce al arresto del ensamblaje de la pared celular y finalmente provoca la muerte de las células bacterianas .

Análisis Bioquímico

Biochemical Properties

Cefditoren exhibits high affinity for Penicillin Binding Proteins (PBPs), which are critical for bacterial cell wall synthesis . This interaction is key to its role in biochemical reactions. It has a β-lactam ring that is responsible for its inhibitory action on bacterial cell wall synthesis . In addition to the cephem nucleus common to all cephalosporins, this compound has an aminothiazole group that enhances its activity against Gram-negative organisms, and a methylthiazole group that enhances its activity against Gram-positive organisms .

Cellular Effects

This compound exerts its effects on various types of cells, primarily bacterial cells. It inhibits bacterial cell wall synthesis, leading to cell lysis and death of susceptible bacteria . This influences cell function significantly, disrupting normal cellular processes and leading to the elimination of the bacterial infection.

Molecular Mechanism

The bactericidal activity of this compound results from the inhibition of cell wall synthesis via affinity for penicillin-binding proteins (PBPs) . It is stable in the presence of a variety of β-lactamases, including penicillinases and some cephalosporinases . This stability allows this compound to exert its effects at the molecular level effectively, inhibiting bacterial growth and proliferation.

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown potent antimicrobial effect against Streptococcus pneumoniae over time . It has also been observed that this compound exhibits enhanced in vitro activity against the most common uropathogens in the outpatient setting .

Dosage Effects in Animal Models

In animal models, this compound has shown therapeutic efficacy against acute pneumonia caused by S. pneumoniae .

Metabolic Pathways

This compound pivoxil is a prodrug which is hydrolyzed by esterases during absorption, and the drug is distributed in the circulating blood as active this compound . This hydrolysis results in the formation of pivalate .

Transport and Distribution

Following oral administration, this compound pivoxil is absorbed from the gastrointestinal tract and hydrolyzed to this compound by esterases . The drug is then distributed in the circulating blood as active this compound . It has been shown to penetrate into bronchial mucosa, epithelial lining fluid, skin blister fluid and tonsillar tissue .

Subcellular Localization

As an antibiotic, this compound does not have a specific subcellular localization within human cells. Its primary site of action is within the bacterial cells where it inhibits cell wall synthesis .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de cefditoren pivoxil implica múltiples pasos. El proceso comienza con la reacción del ácido 7-aminocefalosporánico (7-ACA) con un reactivo oxidante para obtener un compuesto intermedio. Este intermedio se somete a protección por silanización, seguido de la yodación del 4-metiltiazol-5-metanol utilizando yoduro de sodio y ácido sulfúrico como catalizadores. El compuesto resultante se hace reaccionar entonces con trifenilfosfina para formar otro intermedio .

El siguiente paso implica la reacción de este intermedio con ácido 7-aminocefalosporánico para formar el núcleo madre del this compound. Este núcleo se hace reaccionar entonces con un éster activo en condiciones alcalinas para producir this compound sódico. Finalmente, se añade iodometil pivalato al this compound sódico en presencia de un catalizador de transferencia de fase para obtener this compound pivoxil .

Métodos de Producción Industrial: La producción industrial de this compound pivoxil sigue una ruta sintética similar pero se optimiza para la fabricación a gran escala. El proceso implica el uso de disolventes únicos para diferentes etapas para facilitar la recuperación y la reutilización, lo que lo hace rentable y respetuoso con el medio ambiente .

Análisis De Reacciones Químicas

Tipos de Reacciones: Cefditoren experimenta diversas reacciones químicas, incluyendo oxidación, reducción y sustitución. Una reacción notable es su capacidad para formar nanopartículas de plata cuando se hace reaccionar con iones plata. Estas nanopartículas de plata recubiertas con this compound muestran una actividad antimicrobiana significativa .

Reactivos y Condiciones Comunes:

Principales Productos: El principal producto formado por estas reacciones es this compound pivoxil, que se hidroliza posteriormente a su forma activa, this compound, en el cuerpo .

Comparación Con Compuestos Similares

Cefditoren se compara con otras cefalosporinas de tercera generación, como ceftriaxona y cefotaxima. Si bien todos estos antibióticos comparten un mecanismo de acción similar, this compound tiene un espectro de actividad más amplio y es más eficaz contra ciertas cepas resistentes .

Compuestos Similares:

La combinación única de this compound de actividad de amplio espectro, estabilidad contra las betalactamasas y biodisponibilidad oral lo convierte en un antibiótico valioso en el tratamiento de diversas infecciones bacterianas.

Actividad Biológica

Cefditoren pivoxil is a broad-spectrum cephalosporin antibiotic that has gained attention for its efficacy against various bacterial pathogens, particularly in the treatment of community-acquired respiratory tract infections. This article delves into the biological activity of this compound, highlighting its pharmacodynamics, spectrum of activity, and clinical implications based on diverse research findings.

Overview of this compound

This compound is an orally administered cephalosporin that exhibits potent antibacterial activity against both Gram-positive and Gram-negative bacteria. It is particularly noted for its stability against beta-lactamases, which are enzymes produced by certain bacteria that confer resistance to many antibiotics. The compound is administered as this compound pivoxil, which is converted to the active form, this compound, in the body.

Pharmacokinetics and Pharmacodynamics

Absorption and Bioavailability:

  • This compound is absorbed through passive diffusion after oral administration. Its bioavailability ranges from 15% to 20% under fasting conditions but increases significantly when taken with food, enhancing its maximum serum concentration (Cmax) and area under the concentration-time curve (AUC) by approximately 50% .
  • The volume of distribution is about 9.3 L, with a protein binding rate of 88%. After a 400 mg dose, Cmax can reach up to 4.6 µg/ml .

Elimination:

  • This compound is primarily eliminated unchanged through renal excretion, with an elimination half-life of approximately 1.5 hours .

Pharmacodynamic Profile:

  • The pharmacodynamic properties of this compound indicate that it maintains serum concentrations above the minimum inhibitory concentration (MIC) for over 40% of the dosing interval, which is crucial for effective bacterial eradication .

Spectrum of Activity

This compound demonstrates a broad spectrum of activity against various pathogens. Below is a summary table showcasing its MIC values against key bacterial species:

Pathogen MIC90 (µg/ml) Comparison with Other Antibiotics
Streptococcus pneumoniae 0.5Superior to amoxicillin (4), cefuroxime (8), and macrolides (≥16)
Haemophilus influenzae ≤0.03Comparable to cefotaxime (≤0.03), superior to levofloxacin (≤0.06)
Moraxella catarrhalis ≤0.5Effective against beta-lactamase-positive strains
Enterobacteriaceae VariesHighly susceptible; resistant strains may exist

This compound's efficacy against penicillin-non-susceptible strains of S. pneumoniae and beta-lactamase-positive H. influenzae makes it a valuable option in treating respiratory infections where resistance is a concern .

Clinical Efficacy

Clinical studies have demonstrated this compound's effectiveness in treating community-acquired pneumonia and other respiratory infections:

  • In a pooled analysis of clinical trials, this compound achieved a bacteriological response rate of approximately 90% for S. pneumoniae (including resistant strains) and 85% for H. influenzae .
  • Specific outcomes included a microbiological response rate of 92.3% for infections caused by penicillin-susceptible S. pneumoniae and 94.4% for penicillin-resistant strains .

Case Studies

Several case studies have highlighted the successful use of this compound in clinical settings:

  • Case Study on Community-Acquired Pneumonia:
    • A study involving patients with community-acquired pneumonia showed that treatment with this compound resulted in rapid clinical improvement and high rates of bacterial eradication, particularly among patients infected with resistant strains .
  • Efficacy Against Beta-Lactamase Producers:
    • In cases where patients presented infections caused by beta-lactamase-producing organisms, this compound was effective in achieving microbiological cure rates similar to those observed with traditional beta-lactam antibiotics .

Propiedades

IUPAC Name

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O5S3/c1-8-11(33-7-21-8)4-3-9-5-31-17-13(16(27)25(17)14(9)18(28)29)23-15(26)12(24-30-2)10-6-32-19(20)22-10/h3-4,6-7,13,17H,5H2,1-2H3,(H2,20,22)(H,23,26)(H,28,29)/b4-3-,24-12-/t13-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMIPKYQIOVAHOP-YLGJWRNMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C=CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=N1)/C=C\C2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N\OC)/C4=CSC(=N4)N)SC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O5S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501328012
Record name (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501328012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

506.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cefditoren
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015199
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Soluble at levels equal to < 0.1 mg/mL., 4.41e-02 g/L
Record name Cefditoren
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01066
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cefditoren
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015199
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

The bactericidal activity of cefditoren results from the inhibition of cell wall synthesis via affinity for penicillin-binding proteins (PBPs). Cefditoren is stable in the presence of a variety of b-lactamases, including penicillinases and some cephalosporinases.
Record name Cefditoren
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01066
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

104145-95-1, 117467-28-4
Record name Cefditoren
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104145-95-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cefditoren [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104145951
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cefditoren
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01066
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501328012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CEFDITOREN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81QS09V3YW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Cefditoren
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015199
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

127-129 °C, 127 - 129 °C
Record name Cefditoren
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01066
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cefditoren
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015199
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cefditoren
Reactant of Route 2
Cefditoren
Reactant of Route 3
Cefditoren
Reactant of Route 4
Cefditoren
Reactant of Route 5
Reactant of Route 5
Cefditoren
Reactant of Route 6
Cefditoren
Customer
Q & A

Q1: What is the primary target of cefditoren?

A1: this compound, like other β-lactam antibiotics, targets penicillin-binding proteins (PBPs) in bacteria. [, ] These enzymes are crucial for peptidoglycan biosynthesis, an essential component of the bacterial cell wall. []

Q2: How does this compound binding to PBPs affect bacteria?

A2: By binding to PBPs, this compound inhibits their enzymatic activity. [] This disrupts peptidoglycan synthesis, weakening the bacterial cell wall and ultimately leading to bacterial cell death. [, ]

Q3: What is the molecular formula and weight of this compound pivoxil?

A3: Unfortunately, the provided research articles do not explicitly state the molecular formula and weight of this compound pivoxil.

Q4: Does grinding affect the stability of this compound pivoxil?

A5: Yes, grinding increases the hygroscopicity of this compound pivoxil, meaning it more readily absorbs moisture from the air. [] This is likely due to increased exposure of hydrophilic adsorption sites, especially around carbonyl groups. []

Q5: How does the C-3 side chain of this compound contribute to its activity?

A6: The crystal structure of this compound bound to Streptococcus pneumoniae PBP 2X reveals that the methylthiazole group of its C-3 side chain fits into a hydrophobic pocket created by specific amino acid residues within the enzyme's active site. [] This interaction is thought to contribute to this compound's high activity against S. pneumoniae. []

Q6: What strategies are employed to improve the formulation of this compound pivoxil?

A7: this compound pivoxil dry suspensoids have been developed to mask the drug's odor, improve taste, and enhance stability, quality, and bioavailability. [] These formulations typically include excipients like sucrose, hypromellose, proteins, sugars, and flavorings. []

Q7: How does the administration of this compound pivoxil with food affect its bioavailability?

A8: The oral bioavailability of this compound is low in fasting patients but increases when taken with food. []

Q8: What is the primary route of elimination for this compound?

A9: this compound is primarily eliminated through biliary excretion, meaning it is transported from the liver into the bile and eventually excreted in feces. [, ]

Q9: What is the relationship between this compound concentration and its activity against bacteria?

A10: this compound is considered a time-dependent antibiotic. [, ] This means its efficacy is primarily driven by the duration of time the drug concentration remains above the minimum inhibitory concentration (MIC) for the target bacteria. [, ]

Q10: How does protein binding affect this compound's activity?

A11: While only the unbound fraction of an antibiotic is traditionally considered active, simulations suggest that this compound's high protein binding may not entirely preclude its activity, particularly against S. pneumoniae. []

Q11: Does this compound effectively penetrate into tissues relevant to respiratory infections?

A12: Yes, this compound demonstrates good tissue penetration into bronchial mucosa and epithelial lining fluid, key sites of respiratory infections. []

Q12: How effective is this compound against penicillin-resistant S. pneumoniae?

A13: this compound demonstrates potent activity against both penicillin-susceptible and penicillin-resistant S. pneumoniae strains. [, , , ] Studies have shown it to be more active than other oral cephalosporins against these strains. []

Q13: What is the activity of this compound against Haemophilus influenzae?

A14: this compound exhibits excellent activity against H. influenzae, including strains resistant to ampicillin and those producing β-lactamases. [, , , , ]

Q14: How effective is this compound against skin and soft tissue infections?

A15: Clinical trials have shown this compound pivoxil to be effective in treating uncomplicated skin and skin structure infections (SSTIs), demonstrating high clinical cure rates. [, ] It has shown comparable efficacy to other oral cephalosporins in this setting. []

Q15: Does this compound have a role in treating urinary tract infections (UTIs)?

A16: Research suggests this compound pivoxil is a safe and effective treatment for acute uncomplicated cystitis. [] Additionally, high this compound concentrations in urine support its potential use in treating UTIs. []

Q16: Has this compound demonstrated efficacy in treating respiratory infections?

A17: Clinical trials have demonstrated the efficacy of this compound pivoxil in treating various respiratory tract infections, including acute exacerbations of chronic bronchitis, community-acquired pneumonia, pharyngitis/tonsillitis, and sinusitis. [, ]

Q17: What are the primary mechanisms of resistance to this compound?

A17: Resistance mechanisms in bacteria against this compound are similar to those observed with other β-lactam antibiotics. These include:

  • Alterations in PBPs: Mutations in PBP genes can reduce this compound's binding affinity, decreasing its efficacy. [, ]

Q18: What analytical techniques are commonly used to quantify this compound?

A20: High-performance liquid chromatography (HPLC) is a widely used method for quantifying this compound in various matrices, including plasma, bile, urine, and pharmaceutical formulations. [, , , ]

Q19: How are this compound degradation products identified and characterized?

A21: Liquid chromatography-mass spectrometry/time of flight (LC-MS/TOF) is a powerful technique employed to identify and characterize the degradation products of this compound pivoxil under various stress conditions. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.